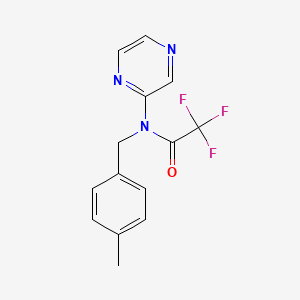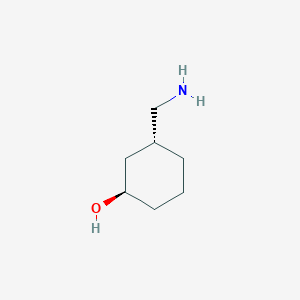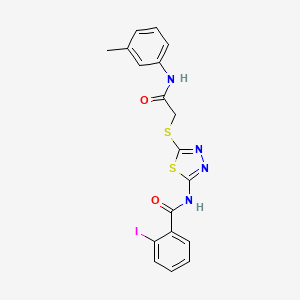![molecular formula C6H5NO3S2 B2603523 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one CAS No. 70842-26-1](/img/structure/B2603523.png)
5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives, which “5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one” is a part of, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Thieno[3,2-d][1,2]thiazol derivatives have been explored for their therapeutic potential across a range of medical conditions. For instance, certain derivatives exhibit promising antidepressant and anticonvulsant activities, indicating their potential for the development of new treatments for neurological disorders (Qing‐Hao Jin et al., 2019). These findings underscore the significance of thieno[3,2-d][1,2]thiazol compounds in the ongoing search for novel pharmacological agents.
Environmental and Biological Monitoring
Another application of derivatives related to 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one lies in environmental and biological monitoring. For example, the metabolite N-methylmalonamic acid (NMMA), associated with methylisothiazolinone and methylchloroisothiazolinone, has been used as a biomarker to assess exposure to these biocides in human populations. Studies have tracked the presence of NMMA in urine samples, providing valuable data on the environmental exposure and potential health implications of these substances (T. Schettgen et al., 2019). This approach demonstrates the utility of thieno[3,2-d][1,2]thiazol derivatives in environmental health research.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to their diverse biological effects .
Mode of Action
The exact mode of action of This compound It is known that thiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions with 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one is not yet fully known .
Cellular Effects
It has been suggested that thiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully known. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c1-3-2-4-5(8)7-12(9,10)6(4)11-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDBZFCQBQTOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)S(=O)(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)


![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2603455.png)



